![molecular formula C15H12N4O2S B6059247 {4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6059247.png)

{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

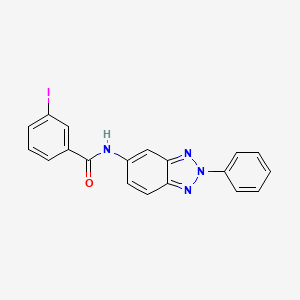

The compound “{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid” is a synthetic intermediate used for the preparation of novel anti-inflammatory agents .

Synthesis Analysis

The synthesis of this compound involves the use of key intermediates such as 4-phenyl-5-arylaminomethyl-3-mercapto-1,2,4-triazole . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

This compound is widely used in Native Chemical Ligation (NCL) reactions for selective and efficient ligation of peptide fragments . It has also been used in the preparation of small ubiquitin-like modifier peptides from bis (2-sulfanylethyl)amido peptide via sequential native chemical ligation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C8H8O2S, an average mass of 168.213 Da, and a mono-isotopic mass of 168.024506 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 336.0±17.0 °C at 760 mmHg, and a flash point of 157.0±20.9 °C .Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as mercapto-coumarins, have been found to be of great interest in the development of valuable active structures in material and biological domains .

Mode of Action

It’s known that mercapto (or sulfanyl)-coumarins represent a highly exploitable class of compounds that open many possibilities for further chemical transformations . They are known to interact with various biochemical structures, leading to a range of potential effects.

Biochemical Pathways

Compounds with similar structures, such as mercaptopurine, interfere with nucleic acid biosynthesis by inhibiting purine metabolism . This suggests that {4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid might also affect similar biochemical pathways.

Result of Action

Similar compounds have been found to have a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .

properties

IUPAC Name |

2-[4-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-13(21)9-10-1-3-12(4-2-10)19-14(17-18-15(19)22)11-5-7-16-8-6-11/h1-8H,9H2,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMLYQZRDBZNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[3-(5-chloro-2-methoxybenzoyl)-1-piperidinyl]methyl}-6-quinolinyl)acetamide](/img/structure/B6059170.png)

![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6059175.png)

![1-(3-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6059180.png)

![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B6059186.png)

![N-[2-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B6059189.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B6059199.png)

![phenyl(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)methanone](/img/structure/B6059207.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)

![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)

![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)

![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)

![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)